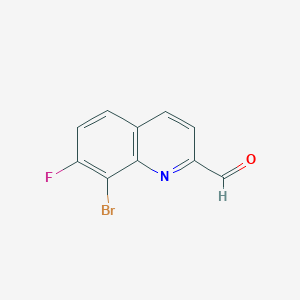

8-Bromo-7-fluoroquinoline-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

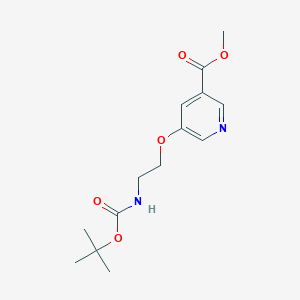

8-Bromo-7-fluoroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H5BrFNO. It has a molecular weight of 254.06 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 8-Bromo-7-fluoroquinoline-2-carbaldehyde is 1S/C10H5BrFNO/c11-8-4-2-6-1-3-7(5-14)13-10(6)9(8)12/h1-5H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

8-Bromo-7-fluoroquinoline-2-carbaldehyde is a powder at room temperature .科学的研究の応用

Synthetic Applications in Heterocyclic Chemistry Research into related quinoline analogs, such as 2-chloroquinoline-3-carbaldehyde and its derivatives, reveals significant synthetic applications in constructing fused or binary heterocyclic systems. These systems are pivotal in the development of compounds with potential biological activities. The chemistry of such quinoline derivatives illustrates their utility in synthesizing complex ring systems, highlighting their importance in medicinal chemistry and drug design (Hamama et al., 2018).

Photolabile Protecting Groups for Biological Studies 8-Bromo-7-hydroxyquinoline and its derivatives have been explored as photoremovable protecting groups. These compounds facilitate the controlled release of biomolecules in response to light, enabling precise studies of biological processes in real time. The photochemical properties of these quinolines, including their efficiency in photolysis under both one-photon and two-photon excitation, make them valuable tools in cell physiology and neuroscience research, offering insights into the temporal and spatial dynamics of biological functions (Zhu et al., 2006).

Coordination Chemistry and Metal Ion Sensing The utility of 8-hydroxyquinoline derivatives extends into coordination chemistry, where they serve as ligands for metal ions, including rare-earth elements. These compounds form complexes with metal ions, which are of interest in materials science and catalysis. Moreover, their ability to selectively bind to specific ions like aluminum (Al^3+) in aqueous solutions has been exploited in developing fluorescent sensors. Such sensors are crucial for detecting and quantifying metal ions in environmental and biological samples, demonstrating the versatility of 8-hydroxyquinoline derivatives in analytical chemistry (Albrecht et al., 2005).

Molecular Switches and Photoinduced Reactions 8-Hydroxyquinoline-8-carbaldehydes, closely related to 8-bromo-7-fluoroquinoline-2-carbaldehyde, have been studied for their photophysical properties, including ground- and excited-state prototropic tautomerization. These properties are fundamental to the development of optically driven molecular switches that can transition between different states in response to light. Such molecular switches have potential applications in molecular electronics and photonics, where they can be used to control and modulate light-induced processes at the molecular level (Vetokhina et al., 2013).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

8-bromo-7-fluoroquinoline-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO/c11-9-8(12)4-2-6-1-3-7(5-14)13-10(6)9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCJKRHALJZXJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=C2Br)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-7-fluoroquinoline-2-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2986447.png)

![4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2986449.png)

![2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2986452.png)

![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]prop-2-enamide](/img/structure/B2986459.png)